N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then further reacted with 4-bromoaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its ability to transport holes and block electrons in optoelectronic devices. The molecular structure allows for efficient charge transport, which is crucial for the performance of OLEDs. The pathways involved include the movement of charge carriers through the conjugated system of the compound, facilitated by its unique molecular configuration .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]
- 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane
- 4,4-(Cyclohexane-1,1-diyl)bis(N,N-di-p-tolylaniline)
- 4-Methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline
Uniqueness
N-(4-(1-(4-(Di-p-tolylamino)phenyl)cyclohexyl)phenyl)-3-methyl-N-(p-tolyl)aniline stands out due to its high efficiency in hole transport and electron blocking, making it a preferred choice in the fabrication of high-performance OLEDs. Its unique molecular structure provides stability and enhances the overall performance of optoelectronic devices .
Properties
Molecular Formula |
C46H46N2 |
---|---|
Molecular Weight |
626.9 g/mol |
IUPAC Name |
3-methyl-N-[4-[1-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C46H46N2/c1-34-11-21-40(22-12-34)47(41-23-13-35(2)14-24-41)43-27-17-38(18-28-43)46(31-6-5-7-32-46)39-19-29-44(30-20-39)48(42-25-15-36(3)16-26-42)45-10-8-9-37(4)33-45/h8-30,33H,5-7,31-32H2,1-4H3 |
InChI Key |
UUXDISWFIRZXPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(CCCCC4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Origin of Product |
United States |
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